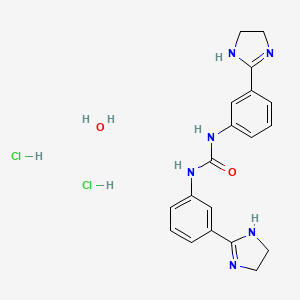

Imidocarb dihydrochloride monohydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C19H24Cl2N6O2 |

|---|---|

Peso molecular |

439.3 g/mol |

Nombre IUPAC |

1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;hydrate;dihydrochloride |

InChI |

InChI=1S/C19H20N6O.2ClH.H2O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H;1H2 |

Clave InChI |

ZZMCPNKUQHIZDQ-UHFFFAOYSA-N |

SMILES canónico |

C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.O.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Imidocarb Dihydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb is a carbanilide derivative recognized for its potent antiprotozoal activity. It is widely utilized in veterinary medicine for the treatment and prophylaxis of parasitic infections, most notably babesiosis in a range of animals. For research and development purposes, Imidocarb is often supplied as a more stable salt, typically as a dihydrochloride. This technical guide focuses on the precise molecular and physical characteristics of its hydrated form, Imidocarb dihydrochloride monohydrate. A clear understanding of its molecular formula and related properties is fundamental for accurate experimental design, formulation, and regulatory documentation.

Molecular Formula and Structure

The molecular formula for this compound can be represented in two ways:

-

Detailed Empirical Formula (Hill Notation): C₁₉H₂₀N₆O · 2HCl · H₂O[1]

The detailed empirical formula is often preferred in a scientific context as it explicitly delineates the parent Imidocarb molecule from the two hydrochloride moieties and the single water molecule of hydration. This distinction is crucial for stoichiometric calculations and for understanding the compound's chemical nature.

Physicochemical Data

The key quantitative properties of Imidocarb and its common salt forms are summarized in the table below for straightforward comparison. This data is essential for accurate sample preparation, analytical method development, and interpretation of experimental results.

| Property | Imidocarb (Parent) | Imidocarb Dihydrochloride | This compound |

| Molecular Formula | C₁₉H₂₀N₆O[4] | C₁₉H₂₂Cl₂N₆O[5] | C₁₉H₂₀N₆O · 2HCl · H₂O[1] |

| Molecular Weight ( g/mol ) | 348.40[4] | 421.32[5][6] | 439.34[1][2][3][7][8] |

| CAS Number | 27885-92-3 | 5318-76-3[5] | 5318-76-3 (for anhydrous)[1] |

Note: The CAS Number 5318-76-3 is assigned to the anhydrous dihydrochloride form but is commonly used to refer to the monohydrate as well.[1]

Structural Relationship

The relationship between the parent Imidocarb molecule and its dihydrochloride monohydrate salt form is a straightforward acid-base reaction followed by hydration. The basic nitrogen centers within the imidazoline rings of the Imidocarb molecule are protonated by hydrochloric acid to form the dihydrochloride salt, which subsequently crystallizes with one molecule of water.

Experimental Considerations

When working with this compound, it is critical for researchers to use the correct molecular weight of 439.34 g/mol for preparing solutions of a specific molarity. Using the molecular weight of the anhydrous form or the parent base will result in significant concentration errors, impacting the validity and reproducibility of experimental outcomes.

Due to its hydrated nature, storage in a desiccated environment is recommended to prevent the uptake of additional atmospheric moisture or the loss of the water of hydration, both of which would alter the compound's formula weight.

Disclaimer: This document is intended for informational purposes for a technical audience. It is not a substitute for a formal Certificate of Analysis (CoA) for any specific lot of material.

References

- 1. This compound VETRANAL®, analytical standard | 5318-76-3 [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound|BLD Pharm [bldpharm.com]

- 4. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | TargetMol [targetmol.com]

Navigating the Journey of Imidocarb in Animal Models: A Technical Guide to its Pharmacokinetics and Metabolism

For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration

Imidocarb, a carbanilide derivative, is a widely utilized antiprotozoal agent in veterinary medicine for the treatment and prophylaxis of parasitic diseases such as babesiosis and anaplasmosis in a range of animals. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing potential residues in food-producing animals. This technical guide synthesizes the available scientific literature on the pharmacokinetics and metabolism of imidocarb in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support further research and drug development.

Quantitative Pharmacokinetics Across Species

The pharmacokinetic parameters of imidocarb dipropionate exhibit considerable variability across different animal species, influencing its therapeutic window and withdrawal periods. The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Imidocarb in Ruminants

| Parameter | Cattle | Sheep | Goats |

| Dose (mg/kg) | 3.0 (SC)[1][2] | 3.0 (IM)[3] | 3.0 (IM)[3] |

| Cmax (ng/mL) | 2257.5 ± 273.62[1][2] | - | - |

| Tmax (h) | 2.14 ± 0.67[1][2] | - | - |

| T½ (h) | 31.77 ± 25.75[1][2] | - | 4.18 ± 1.57[2] |

| AUC₀-t (ng·h/mL) | 14553.95 ± 1946.85[1][2] | 12210 ± 760[3] | 9490 ± 540[3] |

| Vd (L/kg) | 6.53 ± 5.34[1][2] | 4.18 ± 0.44[2][3] | 7.68 ± 0.57[2][3] |

| Cl (mL/h/kg) | 140 ± 20[1] | - | - |

| MRT (h) | - | 9.07 ± 0.77[3] | 14.75 ± 2.20[3] |

SC: Subcutaneous, IM: Intramuscular, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, T½: Elimination half-life, AUC₀-t: Area under the concentration-time curve from time zero to the last measurable concentration, Vd: Apparent volume of distribution, Cl: Clearance, MRT: Mean residence time.

Table 2: Pharmacokinetic Parameters of Imidocarb in Other Animal Models

| Parameter | Horses | Dogs |

| Dose (mg/kg) | 2.4 (IM)[4][5] | 4.0 (IV)[6] |

| Cmax (ng/mL) | - | - |

| Tmax (h) | - | - |

| T½ (min) | - | 207 ± 45[6] |

| AUC (µg·h/mL) | - | - |

| Vd (mL/g) | - | - |

| Cl (mL/min/kg) | - | 1.47 ± 0.38[6] |

IM: Intramuscular, IV: Intravenous. Note: Plasma concentrations in horses were undetectable 12 hours after treatment in one study.[4][5][7]

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the experimental designs employed in key studies to elucidate the pharmacokinetic profile of imidocarb.

Pharmacokinetic Study in Cattle[1][2]

-

Animals: 48 healthy cattle (24 males and 24 females) were randomly assigned to a test and a reference group.

-

Drug Administration: A single subcutaneous injection of imidocarb dipropionate at a dose of 3.0 mg/kg was administered.

-

Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.

-

Analytical Method: Plasma concentrations of imidocarb were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The limit of detection (LOD) and limit of quantification (LOQ) were 0.05 ng/mL and 0.1 ng/mL, respectively.

Pharmacokinetic and Residue Study in Sheep and Goats[3][8]

-

Animals: 10 ewes and 5 goats were used for the residue depletion study, while 7 lactating ewes and 8 lactating does were used for the pharmacokinetic and mammary elimination study.[3][8]

-

Drug Administration: A single intramuscular injection of a commercial formulation of imidocarb dipropionate was administered at a dose of 3 mg/kg.[3][8]

-

Sample Collection: For the residue study, samples of muscle, liver, kidney, fat, and brain were collected at 15, 30, 60, 90, and 120 days post-dosing.[8] For the pharmacokinetic study, blood samples were collected for 48 hours and milk samples for 10 days after administration.[3]

-

Analytical Method: Imidocarb concentrations were quantified using high-performance liquid chromatography (HPLC) after solid-phase or liquid-liquid extraction.[3][4]

Pharmacokinetic Study in Horses[4][5]

-

Animals: Eight healthy horses were included in the study.

-

Drug Administration: A single intramuscular injection of imidocarb dipropionate was administered at a dose of 2.4 mg/kg.[4][5]

-

Sample Collection: Blood, urine, feces, and milk (from lactating mares) samples were collected.

-

Analytical Method: Imidocarb concentrations were determined by HPLC following either weak cation-exchange solid-phase extraction or liquid-liquid extraction.[4][5]

Visualizing the Processes: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the ADME (Absorption, Distribution, Metabolism, and Excretion) pathway of imidocarb.

Key Insights into Imidocarb's Disposition

-

Absorption: Following intramuscular or subcutaneous administration, imidocarb is rapidly absorbed into the systemic circulation.[9][10]

-

Distribution: The drug exhibits a large apparent volume of distribution, indicating extensive tissue uptake.[2][3] It is known to bind to plasma proteins.[9][11] High concentrations of imidocarb are found in the liver, kidney, and even the brain, suggesting it can cross the blood-brain barrier.[8][9] This extensive tissue sequestration contributes to its long persistence in the body.[4][7]

-

Metabolism: A significant finding across multiple studies is the apparent lack of significant metabolism of imidocarb.[9][10][11] The parent compound is the primary component recovered from tissues and excreta, suggesting that biotransformation plays a minor role in its elimination.[11] An in vitro study using bovine liver preparations found no evidence of imidocarb metabolism.[11]

-

Excretion: Imidocarb is eliminated slowly from the body.[2] Excretion occurs via both urine and feces, with biliary excretion being an important route.[9][10][11] The drug is also excreted in the milk of lactating animals, which is a critical consideration for food safety.[3][9]

Conclusion

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of imidocarb in various animal models. The data clearly indicates that imidocarb is a rapidly absorbed, widely distributed, and slowly eliminated drug with minimal metabolism. The significant inter-species variation in pharmacokinetic parameters underscores the importance of species-specific dosage regimens. The persistence of residues in edible tissues, particularly the liver and kidney, highlights the need for strict adherence to withdrawal periods. The provided experimental protocols and visualizations offer a foundational resource for researchers and professionals in the field of veterinary drug development and safety assessment. Further research could focus on more detailed elucidation of the mechanisms of tissue retention and potential long-term effects of residue exposure.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and mammary elimination of imidocarb in sheep and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of imidocarb dipropionate in horses after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. Pharmacokinetics of imidocarb in normal dogs and goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Depletion and bioavailability of imidocarb residues in sheep and goat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absorption, distribution, and excretion of imidocarb dipropionate in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. 922. Imidocarb (WHO Food Additives Series 41) [inchem.org]

Imidocarb Dihydrochloride Monohydrate: A Technical Guide for Antiprotozoal Drug Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb dihydrochloride monohydrate is a carbanilide derivative with potent antiprotozoal activity, widely used in veterinary medicine for the treatment and prevention of parasitic infections. This technical guide provides an in-depth overview of its core properties, mechanism of action, and experimental data, tailored for the scientific community.

Core Properties and Antiprotozoal Spectrum

Imidocarb is primarily effective against apicomplexan protozoa of the genera Babesia and Anaplasma, which are responsible for debilitating and often fatal diseases in livestock and companion animals. Its efficacy has been demonstrated against a range of species, including Babesia bovis, Babesia bigemina, Babesia canis, Babesia ovis, and Anaplasma marginale.

Quantitative Efficacy Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the efficacy of this compound against susceptible protozoan parasites.

Table 1: In Vitro Activity of Imidocarb

| Parasite Species | Metric | Value | Reference |

| Babesia bovis | IC50 | 87 µg/mL | [1] |

Table 2: In Vivo Efficacy of Imidocarb in Animal Models

| Animal Model | Parasite Species | Dosage | Efficacy/Outcome | Reference |

| Splenectomized Lambs | Babesia ovis | 2 mg/kg/day for 3 days (subcutaneous) | Highly effective, no relapses | [2] |

| Calves | Babesia bigemina | 1 mg/kg (subcutaneous) | Highly effective in controlling experimental infection | [3] |

| Cattle | Anaplasma marginale | 5 mg/kg (subcutaneous or intramuscular), two injections 14 days apart | Elimination of the carrier state | [4] |

| Dogs | Babesia canis | 6 mg/kg (subcutaneous) | Provided 2 weeks of protection against experimental inoculation | [5][6] |

Table 3: Toxicological Data

| Animal Model | Metric | Value Range | Reference |

| Mice | Acute Oral LD50 | 646 - 723 mg/kg | [1] |

| Rats | Acute Oral LD50 | 454 - 1251 mg/kg | [1] |

| Healthy Lambs | Toxic Dose (single injection) | 10 mg/kg (subcutaneous) | Manifested by salivation, muscle fasciculation, and dyspnoea |

Mechanism of Action

The antiprotozoal effect of imidocarb is multifactorial, involving at least three distinct mechanisms of action:

-

Inhibition of Acetylcholinesterase (AChE): Imidocarb is a known inhibitor of AChE, an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[7] This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions, resulting in cholinergic signs such as salivation, lacrimation, and muscle tremors, which are characteristic side effects of the drug. This mechanism is thought to contribute to the overall toxicity towards the parasite.

-

Interference with Polyamine Synthesis: Polyamines are essential polycations for cell growth, differentiation, and macromolecular synthesis in protozoa. Imidocarb is believed to disrupt the synthesis or utilization of these crucial molecules, thereby arresting parasite development.

-

Inhibition of Inositol Metabolism: There is evidence to suggest that imidocarb may interfere with the parasite's ability to uptake or utilize myo-inositol, a precursor for essential membrane phospholipids (phosphatidylinositol and its derivatives). This disruption of membrane integrity and signaling pathways could be a key factor in its antiprotozoal activity.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies employed in key studies on imidocarb.

In Vivo Efficacy Study in Splenectomized Lambs against Babesia ovis

-

Objective: To evaluate the therapeutic efficacy of imidocarb dihydrochloride against an experimental infection of B. ovis in a highly susceptible host model.[2]

-

Animal Model: Splenectomized lambs, which are unable to mount an effective immune response to Babesia infection.

-

Infection Protocol: Lambs were infected with a virulent strain of B. ovis.

-

Treatment Regimen: Imidocarb dihydrochloride was administered subcutaneously at doses ranging from 1 to 6 mg/kg bodyweight. A particularly effective regimen was found to be 2 mg/kg administered daily for three consecutive days.

-

Efficacy Assessment:

-

Parasitemia: Blood smears were prepared and examined microscopically to determine the number of infected red blood cells per 1000 red blood cells.

-

Clinical Signs: Animals were monitored for clinical signs of babesiosis.

-

Relapse: Treated animals were observed for the reappearance of parasites in the blood.

-

Sterilization of Infection: Blood from treated lambs was sub-inoculated into clean, splenectomized lambs to determine if the infection was completely eliminated.

-

In Vivo Efficacy Study in Calves against Babesia bigemina

-

Objective: To assess the therapeutic and chemoprophylactic activity of imidocarb dihydrochloride against a local virulent strain of B. bigemina in calves.[3]

-

Animal Model: Calves.

-

Infection Protocol: Calves were experimentally infected with B. bigemina.

-

Treatment Regimen: Imidocarb dihydrochloride was administered subcutaneously at a dose of 1 mg/kg.

-

Efficacy Assessment:

-

Parasitemia: Blood smears were monitored for the presence of B. bigemina.

-

Clinical Recovery: Observation of the resolution of clinical signs of babesiosis.

-

Resistance to Re-infection: Treated calves were challenged with a subsequent inoculation of infective blood to assess their resistance to clinical disease.

-

Acetylcholinesterase (AChE) and Plasma Cholinesterase (ChE) Inhibition Assay in Dogs

-

Objective: To quantify the inhibitory effect of imidocarb dipropionate on cholinesterase activity in dogs.[7]

-

Animal Model: Dogs.

-

Treatment: Imidocarb dipropionate was administered intravenously and intramuscularly.

-

Sample Collection: Blood samples were collected at various time intervals post-administration.

-

Enzyme Activity Assay:

-

Plasma cholinesterase (ChE) and erythrocyte acetylcholinesterase (AChE) activities were measured. The results were expressed as µmole of thiocholine produced per 10 minutes.

-

-

Correlation with Clinical Signs: The extent and duration of enzyme inhibition were correlated with the observation of cholinergic clinical signs such as salivation, restlessness, and lacrimation.

Conclusion

This compound remains a cornerstone in the control of protozoal diseases in veterinary medicine. Its multifaceted mechanism of action, targeting acetylcholinesterase, polyamine synthesis, and potentially inositol metabolism, presents multiple avenues for further investigation and the development of novel antiprotozoal agents. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this field. Further research is warranted to fully elucidate the molecular details of its interaction with parasitic metabolic pathways, which could lead to the design of even more effective and safer therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 3. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Imidocarb: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prophylactic activity of imidocarb against experimental infection with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. luvas.edu.in [luvas.edu.in]

An In-depth Technical Guide to Imidocarb Hydrochloride: Physical and Chemical Properties

Imidocarb, a carbanilide derivative, is a potent antiprotozoal agent widely utilized in veterinary medicine.[1][2] It is primarily supplied as a dihydrochloride or dipropionate salt to treat and prevent parasitic infections such as babesiosis and anaplasmosis in a range of animals, including cattle, horses, sheep, and dogs.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of Imidocarb hydrochloride, its mechanism of action, and detailed experimental protocols for its synthesis and analysis, aimed at researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Imidocarb hydrochloride is the dihydrochloride salt of Imidocarb base.[4] The addition of hydrochloride moieties enhances its solubility and stability for pharmaceutical formulation. The fundamental properties of both the base and the hydrochloride salt are crucial for its characterization and application.

Table 1: Physicochemical Properties of Imidocarb and Imidocarb Hydrochloride

| Property | Value | Source |

| IUPAC Name | N,N′-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea | [5] |

| Synonyms | Imizocarb, Imizol, Imidocarbe | [5][6] |

| CAS Number (Base) | 27885-92-3 | [5] |

| CAS Number (HCl) | 5318-76-3 | [4] |

| Molecular Formula (Base) | C₁₉H₂₀N₆O | [5][6] |

| Molecular Formula (HCl) | C₁₉H₂₂Cl₂N₆O | [2][4] |

| Molecular Weight (Base) | 348.41 g/mol | [5][6] |

| Molecular Weight (HCl) | 421.33 g/mol | [2][4] |

| Appearance | White solid (synthesized) | [7][8] |

| Melting Point | 350-352 °C | [7][8] |

| pH (Injection) | 4.5 | [9] |

| Topological Polar Surface Area | 89.9 Ų | [4][6] |

| Hydrogen Bond Donor Count | 4 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

Mechanism of Action

The antiprotozoal activity of Imidocarb is attributed to a multi-faceted mechanism that targets essential parasite cellular processes. While the exact mode of action is not fully elucidated, two primary pathways have been proposed.[10] Firstly, Imidocarb is believed to interfere with the synthesis or utilization of polyamines, which are critical for cell growth and replication.[10][11] This action is suggested by the observation that excess polyamines can antagonize the drug's effect on Trypanosoma brucei.[10] Secondly, it appears to block the transport of inositol into erythrocytes that are infected with Babesia parasites.[10][11] Inositol is a vital nutrient for the parasite, and its deprivation leads to starvation and death.[10] Additionally, Imidocarb exhibits anticholinergic properties by inhibiting acetylcholinesterase.[5]

References

- 1. Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. interchemie.com [interchemie.com]

- 4. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Imidocarb - Wikipedia [en.wikipedia.org]

- 6. Imidocarb | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Preparation method of imidocarb - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN102924380A - Preparation method of imidocarb - Google Patents [patents.google.com]

- 9. merck.com [merck.com]

- 10. researchgate.net [researchgate.net]

- 11. Imidocarb (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

Understanding the Mode of Action of Imidocarb Against Apicomplexan Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidocarb, a carbanilide derivative, is a widely used antiprotozoal agent for the treatment and prophylaxis of infections caused by apicomplexan parasites, particularly of the genus Babesia. Despite its long-standing use in veterinary medicine, the precise molecular mechanisms underlying its efficacy are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Imidocarb's mode of action, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways involved.

Proposed Mechanisms of Action

The antiparasitic activity of Imidocarb is believed to be multifactorial, targeting several vital cellular processes within the apicomplexan parasite. The primary proposed mechanisms include:

-

Interference with Polyamine Metabolism: Polyamines are essential for cell growth, differentiation, and replication. Imidocarb is thought to disrupt the production or utilization of polyamines within the parasite, leading to a cytostatic and ultimately cytotoxic effect.[1]

-

Inhibition of Inositol Uptake: Apicomplexan parasites are often auxotrophic for myo-inositol, a crucial precursor for the synthesis of phosphatidylinositol and its derivatives, which are vital for cell signaling and membrane anchoring of proteins. Imidocarb may block the transport of inositol into the parasite-infected erythrocyte, effectively starving the parasite of this essential nutrient.[1]

-

Binding to Parasite DNA: Studies have suggested that Imidocarb can bind to DNA, particularly in the nuclear fraction of cells. This interaction could interfere with DNA replication and transcription, leading to the inhibition of parasite proliferation. Competitive binding studies have shown that Imidocarb shares DNA binding sites with other known DNA-binding agents like pentamidine and spermidine.

-

Anticholinesterase Activity: Imidocarb has been observed to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. While the direct relevance of this to its antiprotozoal activity is not fully clear, it may contribute to the overall toxicity profile of the drug.[2]

Data Presentation: In Vitro Efficacy of Imidocarb

The following table summarizes the 50% inhibitory concentration (IC50) values of Imidocarb dipropionate against various Babesia species, as determined by in vitro growth inhibition assays.

| Parasite Species | Strain | Initial Parasitemia (%) | IC50 (nM) | Reference |

| Babesia bovis | Texas T2Bo | 1 | 117.3 | [3] |

| Babesia bigemina | Not Specified | 2 | 61.5 |

Experimental Protocols

In Vitro Cultivation of Babesia spp.

The continuous in vitro cultivation of Babesia parasites is fundamental for drug screening and mechanistic studies. The microaerophilous stationary phase (MASP) culture system is a commonly used method.[4]

Materials:

-

Culture Medium:

-

Erythrocytes: Fresh bovine erythrocytes, washed multiple times in a suitable buffer.

-

Gas Mixture: A low-oxygen environment, typically 5% CO2, 2-5% O2, and 90-93% N2.[6][7]

-

Incubator: A humidified incubator maintained at 37°C.

Protocol:

-

Prepare the complete culture medium by supplementing the base medium with the required concentration of serum and antibiotics (e.g., penicillin and streptomycin).

-

Wash fresh bovine erythrocytes three times with a buffered salt solution (e.g., PBS) by centrifugation.

-

Prepare a 5-10% (v/v) suspension of washed erythrocytes in the complete culture medium.

-

Inoculate the erythrocyte suspension with cryopreserved or ongoing Babesia cultures to achieve a starting parasitemia of approximately 1%.[6]

-

Dispense the culture into 24- or 96-well culture plates or culture flasks.[6][7]

-

Incubate the cultures at 37°C in a humidified atmosphere with the specified gas mixture.

-

Replace the culture medium daily to replenish nutrients and remove metabolic waste.

-

Monitor parasite growth by examining Giemsa-stained thin blood smears under a microscope.

-

Subculture the parasites every 2-4 days, depending on the growth rate, by diluting the infected culture with fresh erythrocytes and medium.

SYBR Green I-Based Fluorescence Assay for Parasite Growth Inhibition

This high-throughput assay is a sensitive method for quantifying parasite proliferation and assessing the efficacy of antiparasitic compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA.

Materials:

-

Babesia culture (as described above)

-

Imidocarb dipropionate stock solution

-

96-well black, clear-bottom microplates

-

Lysis Buffer: Tris (130 mM; pH 7.5), EDTA (10 mM), saponin (0.016% w/v), and Triton X-100 (1.6% v/v).[8]

-

SYBR Green I (SG I) Staining Solution: Lysis buffer containing SYBR Green I dye (e.g., at a 2x final concentration).[9]

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~528 nm).[10]

Protocol:

-

Seed a 96-well plate with 100 µL of Babesia culture per well at a starting parasitemia of ~1% and a hematocrit of 2.5-5%.

-

Add serial dilutions of Imidocarb to the wells in triplicate. Include untreated control wells (parasites only) and blank wells (uninfected erythrocytes).

-

Incubate the plate for 72-96 hours under standard culture conditions.

-

After incubation, add 50 µL of the SYBR Green I staining solution directly to each well.[9]

-

Incubate the plate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining.[9]

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of growth inhibition for each drug concentration relative to the untreated control after subtracting the background fluorescence from the blank wells.

-

Determine the IC50 value by plotting the inhibition percentages against the logarithm of the drug concentrations and fitting the data to a dose-response curve.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of Imidocarb.

Conclusion

The mode of action of Imidocarb against apicomplexan parasites is complex and likely involves the disruption of multiple essential cellular pathways. While interference with polyamine metabolism and inositol uptake, along with DNA binding, are the most prominently cited mechanisms, further research is required to fully delineate the specific molecular targets and the cascade of events leading to parasite death. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the antiparasitic properties of Imidocarb and to develop novel therapeutic strategies against apicomplexan parasites.

References

- 1. researchgate.net [researchgate.net]

- 2. luvas.edu.in [luvas.edu.in]

- 3. Divergent polyamine metabolism in the Apicomplexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cultivation of Babesia and Babesia-Like Blood Parasites: Agents of an Emerging Zoonotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Establishment of Babesia bovis In Vitro Culture Using Medium Free of Animal Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of a Fluorescence-Based Assay for Large-Scale Drug Screening against Babesia and Theileria Parasites | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Imidocarb Dihydrochloride Monohydrate: CAS Number and Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidocarb dihydrochloride monohydrate, a potent antiprotozoal agent. The document details its chemical identity, analytical standards, and established analytical methodologies, offering a critical resource for professionals in research and drug development.

Chemical and Physical Properties

Imidocarb is a carbanilide derivative used in veterinary medicine to treat infections caused by protozoan parasites such as Babesia.[1][2][3] It is typically administered as a dihydrochloride or dipropionate salt.[4] The key identifying information for this compound and its related forms is summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | N,N′-Bis[3-(2-imidazolin-2-yl)phenyl]urea dihydrochloride monohydrate | [5] |

| CAS Number | 5318-76-3 | [1][6][7] |

| Related CAS Numbers | 27885-92-3 (Free Base), 55750-06-6 (Dipropionate) | [8][9] |

| Molecular Formula | C₁₉H₂₀N₆O · 2HCl · H₂O | [5] |

| Molecular Weight | 439.34 g/mol | [5][10] |

| Appearance | White solid / Yellow powder | [2][5] |

| InChI Key | ZZMCPNKUQHIZDQ-UHFFFAOYSA-N | [5] |

Analytical Standards

High-purity analytical standards are essential for accurate quantification and identification of Imidocarb in various matrices. These standards are available from several reputable suppliers and are characterized by their high purity, typically ≥98%.

| Supplier | Product Name | Grade | Purity |

| Sigma-Aldrich | This compound VETRANAL® | Analytical Standard | - |

| MedchemExpress | This compound | Research Grade | - |

| Generic Supplier | This compound Analytical Standard | Analytical Standard | 99% |

| MedKoo Biosciences | Imidocarb (Free Base) | Research Grade | >98% |

Note: Purity and other specific data should always be confirmed by consulting the lot-specific Certificate of Analysis (CoA).[11]

Analytical standards for Imidocarb and its internal standard, dimethyl imidocarb, have demonstrated stability for over 40 days when prepared in 1M hydrochloric acid and stored under refrigeration.[12]

Experimental Protocols and Methodologies

The analysis of Imidocarb residues in biological matrices such as plasma, milk, and tissues is crucial for pharmacokinetic studies and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques employed.

A common and effective method for extracting Imidocarb from complex biological samples like beef and milk is Solid-Phase Extraction (SPE).[13] This clean-up process is vital for removing interfering matrix components prior to chromatographic analysis.

An HPLC-DAD method has been successfully developed for the determination of Imidocarb in bovine milk and beef.[13]

| Parameter | Condition |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | 85:15 (v/v) 0.1% Trifluoroacetic Acid / Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20°C |

| Detection | Diode-Array Detector (DAD) at 260 nm |

This method demonstrated good linearity (r ≥ 0.998) and achieved the following performance characteristics:[13]

| Matrix | LOQ | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Accuracy (Recovery) |

| Beef | 0.15 mg/kg | 3.2 - 6.1% | 1.4 - 6.9% | 80.4 - 82.2% |

| Milk | 0.025 mg/kg | 3.2 - 6.1% | 1.4 - 6.9% | 80.1 - 89.5% |

For higher sensitivity and selectivity, UPLC-MS/MS methods are employed, particularly for pharmacokinetic studies in plasma.[14] While one study provides detailed pharmacokinetic data, it notes that the plasma matrix can enhance the peak area of Imidocarb, necessitating the use of matrix-matched calibration standards for accurate quantification.[14]

Mass spectrometric analysis has shown that Imidocarb is challenging to analyze via GC-MS due to rapid fragmentation.[15] In solution, it forms mono- and dicationic species. The dicationic form (m/z 175) is the preferred complex for LC-MS analysis, offering the greatest opportunity for sensitive detection using Multiple Reaction Monitoring (MRM).[15]

Mechanism of Action and Biological Activity

Imidocarb's primary mechanism as an antiprotozoal agent involves the disruption of nucleic acid metabolism in the parasite. It is understood to act by interfering with parasite DNA replication and polyamine synthesis.[8] This dual action effectively clears parasitemia. For instance, it is active against Babesia bovis with an IC₅₀ of 87 µg/mL.[10][16][17]

Additionally, toxicity has been reported, and some adverse effects, such as bronchoconstriction, are believed to occur secondary to cholinesterase inhibition.[14][18]

Pharmacokinetics and Residue Data

Pharmacokinetic studies are vital for determining appropriate dosage and withdrawal times in food-producing animals. Following a single subcutaneous injection of 3.0 mg/kg in cattle, Imidocarb is rapidly absorbed.[14]

| Pharmacokinetic Parameter | Value (Mean ± SD) |

| Cmax (Maximum Concentration) | 2257.5 ± 273.62 ng/mL |

| Tmax (Time to Cmax) | 2.14 ± 0.67 h |

| AUC₀-t | 14553.95 ± 1946.85 ng·h/mL |

| T₁/₂ (Half-life) | 31.77 ± 25.75 h |

Data from a bioequivalence study in cattle.[14]

Residue depletion studies are critical for establishing Maximum Residue Limits (MRLs) in edible tissues and milk. European regulations have set MRLs for bovine tissues and milk.[4] Studies in sheep show that residues are highest in the kidney and liver, declining over time. For example, 7 days post-treatment, kidney residues ranged from 22,600 to 121,200 µg/kg, while liver residues were 5,700 to 14,300 µg/kg.[4] Imidocarb itself is considered the appropriate marker residue for monitoring.[4][12]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Buy Imidocarb Powder at Attractive Prices - Shreeji Pharma International [shreejipharmainternational.com]

- 3. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. This compound Analytical Standard, High Purity & Affordable Price [nacchemical.com]

- 6. Imidocarb dihydrochloride | CAS#:5318-76-3 | Chemsrc [chemsrc.com]

- 7. Imidocarb Hydrochloride | C19H22Cl2N6O | CID 21388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. scbt.com [scbt.com]

- 12. fao.org [fao.org]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. uknowledge.uky.edu [uknowledge.uky.edu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound | TargetMol [targetmol.com]

- 18. echemi.com [echemi.com]

In Vitro Activity of Imidocarb Dipropionate Against Babesia bovis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Imidocarb dipropionate against Babesia bovis, the causative agent of bovine babesiosis. This document synthesizes key quantitative data, details established experimental protocols, and visualizes the proposed mechanism of action to support further research and development in antiparasitic drugs.

Data Presentation: Inhibitory Concentration of Imidocarb against Babesia bovis

The following table summarizes the 50% inhibitory concentration (IC50) values of Imidocarb (or its dipropionate salt) against Babesia bovis as reported in various in vitro studies. These values are crucial for comparative analysis and for understanding the potency of Imidocarb as a babesiacidal agent.

| Babesia bovis Strain | Initial Parasitemia (%) | IC50 | Reported As | Reference |

| South African Stock | Not Specified | 8.7 x 10⁻⁷ g/mL | Imidocarb dipropionate | [1] |

| South African Stock (Drug-Adapted) | Not Specified | 6.6 x 10⁻⁶ g/mL | Imidocarb dipropionate | [1] |

| Texas T2Bo | 1% | 117.3 nM | Imidocarb dipropionate (ID) | [2][3][4][5][6] |

| Texas T2Bo | 0.2% | 12.99 nM | Imidocarb dipropionate (ID) | [3][4] |

Experimental Protocols

A standardized methodology is critical for the accurate in vitro assessment of anti-babesial compounds. The following sections detail the typical protocols for the continuous culture of Babesia bovis and the subsequent drug sensitivity assays.

In Vitro Culture of Babesia bovis

The continuous in vitro cultivation of B. bovis in erythrocytes is fundamental for studying its biology and for drug screening. The microaerophilous stationary phase (MASP) culture system is a widely adopted method.

a) Media and Reagents:

-

Culture Medium: M-199 with Earle's salts, often supplemented with 40% bovine serum.[7] Alternatives include serum-free media like VP-SFM or A-DMEM/F12, which may be supplemented with components like a chemically defined lipid mixture, insulin, transferrin, and selenite.[7][8]

-

Erythrocytes: Bovine erythrocytes are sourced from donor cattle and are washed to remove leukocytes.

-

Gas Mixture: A low oxygen environment is crucial, typically a mixture of 5% CO₂, 5% O₂, and 90% N₂.[7]

b) Culture Initiation and Maintenance:

-

A B. bovis stabilate is resuscitated from liquid nitrogen.

-

The parasite stock is introduced to a suspension of washed bovine erythrocytes at a defined packed cell volume (e.g., 10%).[7]

-

The initial percentage of parasitized erythrocytes (PPE) is set, for instance, at 1%.[7]

-

Cultures are maintained in a humidified incubator at 37°C under the microaerophilous atmosphere.

-

The culture medium is changed daily to replenish nutrients and remove waste products.

-

Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears.

-

Subculturing is performed as needed to maintain a desired parasitemia level.

References

- 1. nbinno.com [nbinno.com]

- 2. madbarn.com [madbarn.com]

- 3. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]

- 4. The effect of Imidocarb treatment on Babesia in the bovine and the tick (Boophilus microplus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diminazene aceturate and imidocarb dipropionate-based combination therapy for babesiosis - A new paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Imidocarb Dipropionate Treatment of Canine Babesiosis: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canine babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. The disease ranges from subclinical to severe, life-threatening illness characterized by fever, hemolytic anemia, thrombocytopenia, and organ failure. Imidocarb dipropionate, a carbanilide derivative, is a widely used antiprotozoal agent for the treatment of canine babesiosis. This document provides detailed application notes and protocols for the use of imidocarb dipropionate in a research and drug development context, summarizing key data and methodologies from scientific literature.

Mechanism of Action

The precise molecular mechanism of imidocarb dipropionate against Babesia is not fully elucidated, but two primary hypotheses are proposed:

-

Interference with Polyamine Metabolism: Imidocarb is thought to disrupt the parasite's ability to synthesize or utilize polyamines, which are essential for cell growth and differentiation. Babesia species appear to lack a de novo synthesis pathway for polyamines and are dependent on salvaging them from the host erythrocyte. By interfering with this salvage pathway, imidocarb effectively starves the parasite of these critical molecules.

-

Inhibition of Inositol Uptake: Another proposed mechanism is the prevention of inositol entry into the Babesia-infected erythrocyte. Inositol is a crucial component of cell membranes and signaling molecules. Blocking its uptake would disrupt parasite membrane integrity and signaling pathways, leading to cell death.

The cholinergic side effects observed with imidocarb treatment are likely due to its activity as an acetylcholinesterase inhibitor.

Caption: Proposed Mechanisms of Action of Imidocarb Dipropionate on Babesia Parasites.

Pharmacokinetics

Imidocarb dipropionate is administered via intramuscular (IM) or subcutaneous (SC) injection. Intravenous (IV) administration is contraindicated. Following administration, the drug is rapidly absorbed and distributed. It has a relatively long half-life in dogs.

| Pharmacokinetic Parameter | Value (mean ± SD) | Reference |

| Route of Administration | Intravenous (for study) | [1][2] |

| Dose | 4 mg/kg | [1][2] |

| Half-life (t½) | 207 ± 45 min | [1][2] |

| Body Clearance (ClB) | 1.47 ± 0.38 ml/min/kg | [1] |

| Elimination | ~80% of the dose eliminated within 8 hours | [1][2] |

Treatment Protocols and Efficacy

The standard therapeutic dosage of imidocarb dipropionate for canine babesiosis is 6.6 mg/kg, administered as a single injection or repeated in 2-3 weeks.[3][4] Efficacy varies depending on the infecting Babesia species.

Efficacy Against Large Babesia Species (B. canis)

Imidocarb dipropionate is generally effective for the treatment of infections with large Babesia species. Clinical improvement is often observed within 24-48 hours of treatment.[3] However, complete parasite clearance is not always achieved, and some dogs may become subclinical carriers.

| Study | Treatment Protocol | Outcome | Reference |

| Clinical Observation | 6.6 mg/kg IM or SC, repeated in 2 weeks | Parasitemia and clinical signs usually eliminated within 24-48 hours. | [3] |

| Experimental Infection | 6 mg/kg SC | Provided 2 weeks of protection against experimental challenge. Relapses were common after initial recovery. | [5] |

| Clinical Study | 5 mg/kg SC, 2 injections 15 days apart | 35% of dogs showed a "good" response (clinical improvement in <24h). |

Efficacy Against Small Babesia Species (B. gibsoni, B. microti-like)

The efficacy of imidocarb dipropionate against small Babesia species is considered lower, and treatment failures or relapses are more common.[3] Combination therapies are often recommended for these infections.

| Study | Babesia Species | Treatment Protocol | Parasite Clearance (PCR) | Clinical Outcome | Reference |

| Clinical Trial | B. microti-like | 5 mg/kg SC, 2 doses 14 days apart | 5.9% at Day 90; 26.7% at Day 360 | Clinical relapse in 47% of dogs. | [1] |

| Clinical Trial | B. gibsoni | 6 mg/kg IM, 2 doses 14 days apart | 0% at Day 21 | 51.1% reduction in clinical score. | |

| Clinical Trial | B. gibsoni | Combination: Diminazene aceturate (3.5 mg/kg IM) + Imidocarb (6 mg/kg IM) | 0% at Day 21 | 65.3% reduction in clinical score. | |

| Clinical Trial | B. gibsoni | Combination: Diminazene aceturate + Imidocarb + Clindamycin | 0% at Day 21 | >80% reduction in clinical score. |

Experimental Protocols

In Vivo Efficacy Study in an Experimental Canine Babesiosis Model

This protocol outlines a general procedure for evaluating the efficacy of imidocarb dipropionate in an experimental setting.

References

- 1. dvm360.com [dvm360.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin used to treat sick dogs naturally infected with the Babesia microti-like piroplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Imidocarb in the Treatment of Bovine Anaplasmosis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anaplasmosis, caused by the intraerythrocytic bacterium Anaplasma marginale, is a significant tick-borne disease affecting cattle in tropical and subtropical regions worldwide. The disease leads to considerable economic losses due to anemia, reduced productivity, and mortality. Imidocarb dipropionate, a carbanilide derivative, is an effective antiprotozoal agent used for the treatment and elimination of the carrier state of anaplasmosis in cattle.[1][2] These application notes provide detailed protocols and quantitative data for the use of Imidocarb in a research and drug development context.

Mechanism of Action

Imidocarb dipropionate is believed to exert its anti-parasitic effect through two primary mechanisms. Firstly, it may interfere with the production or utilization of polyamines within the parasite. Secondly, it is thought to prevent the entry of inositol into erythrocytes that are infected with the parasite.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the use of Imidocarb dipropionate for the treatment of anaplasmosis in cattle.

Table 1: Dosage and Administration of Imidocarb Dipropionate in Cattle

| Application | Dosage | Route of Administration | Dosing Schedule | Reference |

| Treatment of Acute Anaplasmosis | 2.5 ml per 100 kg body weight (equivalent to 3 mg/kg) | Subcutaneous (SC) or Intramuscular (IM) | Single dose | [3] |

| Elimination of Carrier State | 4.0 ml per 100 kg body weight (equivalent to 4.8 mg/kg, often rounded to 5 mg/kg in studies) | Subcutaneous (SC) or Intramuscular (IM) | Two injections with a 14-day interval | [3][4] |

| Mixed infection with Babesia | 2.5 ml per 100 kg body weight (equivalent to 3 mg/kg) | Subcutaneous (SC) or Intramuscular (IM) | Single dose | [3] |

Note: The concentration of the Imidocarb dipropionate solution used in these recommendations is 120 mg/ml.

Table 2: Pharmacokinetic Parameters of Imidocarb in Cattle (3.0 mg/kg Subcutaneous Injection)

| Parameter | Value | Unit |

| Maximum Concentration (Cmax) | 2257.5 ± 273.62 | ng/mL |

| Time to Maximum Concentration (Tmax) | 2.14 ± 0.67 | h |

| Area Under the Curve (AUC₀-t) | 14553.95 ± 1946.85 | ng·h/mL |

| Elimination Half-Life (T₁/₂) | 31.77 ± 25.75 | h |

| Apparent Volume of Distribution (Vz/F) | 6.53 ± 5.34 | mL/g |

| Clearance (CL/F) | 0.14 ± 0.02 | mL/h/g |

Experimental Protocols

Protocol 1: Efficacy of Imidocarb Dipropionate for the Treatment of Acute Anaplasmosis in Experimentally Infected Cattle

This protocol outlines a generalized experimental design to evaluate the efficacy of Imidocarb dipropionate in treating acute anaplasmosis.

1. Animal Selection and Acclimatization:

- Select healthy, Anaplasma-free cattle of similar age and weight.

- House the animals in a tick-free environment for a minimum of 14 days for acclimatization.

- Confirm the absence of Anaplasma marginale infection via PCR and competitive ELISA (cELISA).

2. Experimental Infection:

- Inoculate cattle with a standardized dose of a virulent strain of Anaplasma marginale.

- Monitor animals daily for clinical signs of anaplasmosis (fever, lethargy, anorexia, pale mucous membranes).

- Collect blood samples every 2-3 days to monitor packed cell volume (PCV) and parasitemia (percentage of infected erythrocytes).

3. Treatment Administration:

- Once clinical signs and a predetermined level of parasitemia are observed, randomly allocate cattle to a treatment group and a control group.

- Administer a single dose of Imidocarb dipropionate (e.g., 3 mg/kg) to the treatment group via subcutaneous or intramuscular injection.

- Administer a placebo (e.g., sterile saline) to the control group.

4. Post-Treatment Monitoring and Data Collection:

- Continue daily clinical monitoring.

- Collect blood samples at regular intervals (e.g., daily for the first week, then every 2-3 days) to assess:

- Parasitemia: Determined by microscopic examination of Giemsa-stained blood smears.

- Hematology: Packed Cell Volume (PCV) and hemoglobin concentration.

- Serology: Antibody response using cELISA.

- Molecular Detection: Presence of Anaplasma marginale DNA using nested PCR (nPCR).

5. Efficacy Evaluation:

- The primary efficacy endpoint is the reduction in parasitemia and the resolution of clinical signs in the treated group compared to the control group.

- Secondary endpoints include the recovery of PCV and the clearance of Anaplasma marginale DNA from the blood.

Protocol 2: Evaluation of Imidocarb Dipropionate for Elimination of the Anaplasma marginale Carrier State

This protocol describes an experimental approach to determine the effectiveness of Imidocarb in clearing persistent Anaplasma marginale infections.[5]

1. Selection of Carrier Animals:

- Identify cattle that are chronic carriers of Anaplasma marginale.

- Confirm carrier status using sensitive detection methods such as nPCR and cELISA.

2. Experimental Design and Treatment:

- Randomly divide the carrier cattle into a treatment group and a control group.

- Administer two doses of Imidocarb dipropionate (e.g., 5 mg/kg) to the treatment group at a 14-day interval.[4][5]

- The control group receives a placebo.

3. Efficacy Assessment:

- Molecular Monitoring: Collect blood samples at regular intervals post-treatment (e.g., monthly) and test for the presence of Anaplasma marginale DNA using nPCR.[5]

- Serological Monitoring: Monitor antibody levels using cELISA to assess changes in the host immune response post-treatment.[5]

- Sub-inoculation into Susceptible Calves: To definitively confirm the elimination of the carrier state, blood from treated and control animals can be transfused into splenectomized, Anaplasma-free calves.[4][5] The recipient calves are then monitored for the development of anaplasmosis.

4. Data Analysis:

- Statistical analysis should be performed to compare the clearance of infection in the treated group versus the persistence of infection in the control group.

Visualizations

Caption: Workflow for evaluating the efficacy of Imidocarb in treating acute bovine anaplasmosis.

Caption: Protocol for assessing Imidocarb's ability to eliminate the anaplasmosis carrier state.

Safety and Adverse Effects

-

Common Side Effects: Cholinergic signs such as salivation, nasal drip, and restlessness may be observed. Pain at the injection site can also occur.

-

Management of Side Effects: Cholinergic side effects can be alleviated by the administration of atropine sulfate.

-

Contraindications: Imidocarb should not be administered intravenously. It is also contraindicated in animals that have been recently exposed to cholinesterase-inhibiting drugs or pesticides.

-

Withdrawal Periods: Meat withdrawal periods are lengthy, and regulations vary by jurisdiction. It is crucial to adhere to the specified withdrawal times for meat and milk. For example, some sources indicate a meat withdrawal period of 90 days.[3]

References

- 1. Anaplasmosis in Ruminants - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]

- 2. veterinarypaper.com [veterinarypaper.com]

- 3. scielo.br [scielo.br]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Efficacy of long-acting oxytetracycline and imidocarb dipropionate for the chemosterilization of Anaplasma marginale in experimentally infected carrier cattle in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imidocarb Dihydrochloride Monohydrate in Feline Cytauxzoonosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Feline cytauxzoonosis, a frequently fatal tick-borne disease in domestic cats, is caused by the apicomplexan parasite Cytauxzoon felis. The disease is characterized by a rapid progression of clinical signs, including fever, lethargy, anorexia, and icterus, often leading to death within days of onset.[1][2] The pathogenesis is primarily attributed to the schizogenous phase of the parasite's life cycle, where large schizonts within macrophages obstruct blood flow in vital organs.[3] While combination therapy with atovaquone and azithromycin is now considered the standard of care with a higher success rate, historical and ongoing research into alternative treatments includes the use of imidocarb.[1]

This document provides detailed application notes and protocols for the use of imidocarb in the context of feline cytauxzoonosis research. It is important to note that the commercially available and clinically studied form of this drug is imidocarb dipropionate , not imidocarb dihydrochloride monohydrate. While both are salts of the active moiety, imidocarb, all dosage and experimental data herein pertain to imidocarb dipropionate.

Data Presentation: Efficacy of Imidocarb Dipropionate in Feline Cytauxzoonosis

The following tables summarize the quantitative data from key studies evaluating the efficacy of imidocarb dipropionate in treating feline cytauxzoonosis.

| Treatment Protocol | Dosage | Number of Cats | Survival Rate (%) | Reference |

| Imidocarb Dipropionate | 3.5 mg/kg IM, two doses 7 days apart | 27 | 26% | Cohn et al., 2011 |

| Atovaquone & Azithromycin | 15 mg/kg PO TID & 10 mg/kg PO SID for 10 days | 53 | 60% | Cohn et al., 2011 |

| Treatment Protocol | Dosage | Outcome | Reference |

| Imidocarb Dipropionate | 2.0 mg/kg IM, two doses 7 days apart | 1 of 1 cat survived | Greene et al., 1999 |

| Imidocarb Dipropionate | 3.5 mg/kg IM, repeated after 14 days | Clinical remission and clearance of erythrocytemia within 14 days in a group of cats | Shekhar et al., 2023[4] |

| Imidocarb Dipropionate | 5.0 mg/kg IM, two doses 14 days apart | No significant toxicity observed in a safety study for haemobartonellosis | Dowers et al., 2009[5][6] |

| Imidocarb Dipropionate | 3.5 mg/kg IM | Successful treatment of a single case | Halder & Gupta, 2021[7] |

Experimental Protocols

In Vivo Efficacy Study of Imidocarb Dipropionate for Acute Feline Cytauxzoonosis

This protocol is a representative methodology based on published clinical trials for evaluating the efficacy of imidocarb dipropionate in naturally infected cats with acute cytauxzoonosis.

1. Study Population and Enrollment:

-

Inclusion Criteria:

-

Naturally infected domestic cats presenting with clinical signs of cytauxzoonosis (e.g., fever, lethargy, anorexia, icterus).

-

Confirmed diagnosis of Cytauxzoon felis infection via:

-

Microscopic identification of piroplasms in peripheral blood smears.

-

Identification of schizonts in tissue aspirates (e.g., spleen, liver, lymph nodes).

-

Positive polymerase chain reaction (PCR) assay for C. felis DNA in whole blood.[8]

-

-

Informed consent from the owner.

-

-

Exclusion Criteria:

-

Severe, life-threatening concurrent diseases that would preclude a reasonable chance of survival.

-

Previous treatment with other antiprotozoal agents for the current illness.

-

2. Treatment Groups and Administration:

-

Control Group: Cats receiving the standard of care (e.g., atovaquone and azithromycin) or placebo, depending on ethical considerations and study design.

-

Imidocarb Group:

-

Premedication with an anticholinergic agent to mitigate side effects. A typical protocol is the subcutaneous administration of atropine sulfate (0.04 mg/kg) or glycopyrrolate 15-30 minutes prior to imidocarb injection.[7]

-

Administer imidocarb dipropionate at the desired dose (e.g., 3.5 mg/kg) via deep intramuscular injection.

-

A second dose may be administered after a specified interval (e.g., 7 or 14 days), as dictated by the study protocol.[4]

-

3. Supportive Care:

-

All cats in the study should receive aggressive supportive care, which is crucial for survival. This includes:

-

Intravenous fluid therapy to correct dehydration and maintain perfusion.

-

Anticoagulant therapy (e.g., heparin) to address potential disseminated intravascular coagulation.

-

Nutritional support (e.g., feeding tube placement) if anorexic.

-

Blood transfusions if severe anemia is present.

-

4. Monitoring and Data Collection:

-

Clinical Monitoring:

-

Daily physical examinations, including temperature, heart rate, respiratory rate, mucous membrane color, and assessment of demeanor and appetite.

-

Record all clinical signs and any adverse events.

-

-

Laboratory Monitoring:

-

Complete blood count (CBC) and serum biochemistry profile at baseline and at specified intervals throughout the study to monitor for anemia, thrombocytopenia, and organ dysfunction.

-

Monitor for adverse effects of imidocarb, which can include salivation, tearing, vomiting, diarrhea, muscle tremors, restlessness, tachycardia, and dyspnea.[4][9]

-

-

Parasite Load Quantification:

-

Microscopy: Daily peripheral blood smears to monitor the percentage of parasitized erythrocytes (parasitemia).

-

Quantitative PCR (qPCR): Whole blood samples should be collected at baseline and at regular intervals for DNA extraction and qPCR to quantify the C. felis load. The 18S rRNA or cytochrome c oxidase subunit III (cox3) genes are common targets for PCR-based detection.[10][11][12]

-

5. Study Endpoints:

-

Primary Endpoint: Survival to hospital discharge.

-

Secondary Endpoints:

-

Time to resolution of clinical signs.

-

Time to clearance of parasitemia (as determined by microscopy and PCR).

-

Incidence and severity of adverse events.

-

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Caption: Proposed mechanism of action of imidocarb against Cytauxzoon felis.

Experimental Workflow

Caption: Workflow for a clinical trial of imidocarb in feline cytauxzoonosis.

Logical Relationships in Pathophysiology and Treatment

Caption: Pathophysiology of feline cytauxzoonosis and treatment targets.

References

- 1. Cytauxzoonosis: Diagnosis and treatment of an emerging disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytauxzoonosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. Imidocarb dipropionate: uses;drug delivery;side effects;drug interactions_Chemicalbook [chemicalbook.com]

- 5. VetFolio [vetfolio.com]

- 6. Effects of imidocarb dipropionate in cats with chronic haemobartonellosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. zoologix.com [zoologix.com]

- 9. Imidocarb dipropionate | VCA Animal Hospitals [vcahospitals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and evaluation of a PCR assay for the detection of Cytauxzoon felis DNA in feline blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Imidocarb Residues

Introduction

Imidocarb is a carbanilide derivative used in veterinary medicine as an antiprotozoal agent for treating infections such as babesiosis and anaplasmosis in cattle, sheep, and horses.[1] Due to its potential persistence in animal tissues and milk, regulatory bodies have established maximum residue limits (MRLs) to ensure food safety.[2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Imidocarb residues in various food matrices. High-performance liquid chromatography (HPLC) coupled with various detectors is a powerful technique for the quantification of Imidocarb residues.[2][3] This application note provides a detailed overview of established HPLC methods for Imidocarb analysis, including sample preparation protocols and method performance data.

Principle

The determination of Imidocarb residues by HPLC is based on the separation of the analyte from the sample matrix using a reversed-phase column. The separation is achieved by differential partitioning of the analyte between the stationary phase (e.g., C18) and a mobile phase, typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile.[4][5] Following separation, Imidocarb can be detected and quantified by several methods, including Diode-Array Detection (DAD) or more sensitive techniques like tandem mass spectrometry (LC-MS/MS).[4][6] LC-MS/MS offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions.[7][8]

Experimental Protocols

1. Sample Preparation

Effective sample preparation is crucial to extract Imidocarb from complex biological matrices and remove potential interferences. The choice of method depends on the sample type.

Protocol 1: Solid-Phase Extraction (SPE) for Milk and Beef Samples [2][4]

This protocol is suitable for the extraction of Imidocarb from milk and beef.

-

Homogenization: Homogenize 5 g of beef sample or take 5 mL of milk.

-

Extraction: Add 20 mL of 1% formic acid in acetonitrile to the sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step on the remaining solid residue and combine the supernatants.

-

Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 5 mL of 0.1 M hydrochloric acid.

-

SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by sequentially passing 5 mL of methanol and 5 mL of deionized water.

-

Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interferences.

-

Elution: Elute the analyte with 5 mL of 5% ammonia in methanol.

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Livestock and Seafood Products [6][9]

This method is applicable to a broader range of samples including meat, milk, eggs, and honey.

-

Extraction: Homogenize 5 g of the sample (for honey, dissolve in 5 mL of water first) and add 10 mL of acetonitrile and 1 g of sodium chloride. For samples other than honey, add 1 mL of 28% ammonia solution.

-

Shaking and Centrifugation: Shake vigorously for 15 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Partitioning (for fatty samples): For samples other than honey, take the supernatant and add 10 mL of n-hexane. Shake for 5 minutes and centrifuge. Discard the upper hexane layer to remove fat-soluble impurities.

-

Evaporation: Transfer the acetonitrile layer (or the entire supernatant for honey) to a new tube and evaporate to dryness at 40°C.

-

Reconstitution: Dissolve the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Cation-Exchange Clean-Up for Cattle Kidney [10]

This method is specifically for the analysis of Imidocarb in kidney tissue.

-

Extraction: Homogenize a sample of cattle kidney and extract the drug with acetone in the presence of a base.

-

Partitioning: Partition the extract between a saturated salt solution and chloroform.

-

Evaporation: Evaporate the organic layer to dryness.

-

Solid-Phase Extraction: Perform a clean-up step using a carboxylic acid cation-exchange solid-phase extraction column.

-

Analysis: Analyze the eluate by HPLC with UV detection.

Data Presentation

Table 1: HPLC and LC-MS/MS Chromatographic Conditions

| Parameter | Method 1 (HPLC-DAD)[2][4] | Method 2 (RP-HPLC)[5][11] | Method 3 (LC-MS/MS)[6][9] | Method 4 (LC-MS/MS)[7] |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) | Hemochrome/C18 (4.6 x 250 mm, 5 µm) | TSK VMpak-25 | Phenomenex Luna phenyl-hexyl (30 x 1 mm, 30 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: Acetonitrile(85:15 v/v) | A: 0.2% TFA in WaterB: Acetonitrile(80:20 v/v) | Ammonium acetate-acetonitrile | A: Water/acetonitrile + 0.03% formic acid (95:5)B: Acetonitrile + 0.03% formic acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified | 0.15 mL/min |

| Column Temp. | 20°C | Not specified | Not specified | Not specified |

| Detector | Diode-Array Detector (DAD) at 260 nm | UV Detector at 243 nm | Tandem Mass Spectrometry (ESI+) | Tandem Mass Spectrometry (ESI+) |

| Injection Vol. | Not specified | Not specified | Not specified | Not specified |

Table 2: Method Validation and Performance Data

| Parameter | Method 1 (HPLC-DAD in Beef)[2][4] | Method 2 (HPLC-DAD in Milk)[2][4] | Method 3 (RP-HPLC Injection)[5][11] | Method 4 (LC-MS/MS Various Foods)[6][9] | Method 5 (HPLC in Cattle Kidney)[10] |

| Linearity Range | Not specified (r ≥ 0.998) | Not specified (r ≥ 0.998) | 5 - 40 µg/mL (r = 0.9999) | Not specified | Not specified |

| LOD | Not specified | Not specified | 0.0015 µg/mL | Not specified | 0.001 mg/kg |

| LOQ | 0.15 mg/kg | 0.025 mg/kg | 0.0048 µg/mL | 0.005 µg/g | Not specified |

| Recovery (%) | 80.4 - 82.2 | 80.1 - 89.5 | Not specified | 76 - 109 | 76.3 - 77.5 |

| Intra-day Precision (%RSD) | 3.2 - 6.1 | 3.2 - 6.1 | < 2 | Not specified | Not specified |

| Inter-day Precision (%RSD) | 1.4 - 6.9 | 1.4 - 6.9 | < 2 | Not specified | Not specified |

Mandatory Visualization

Caption: Experimental workflow for Imidocarb residue analysis by HPLC.

Caption: Logical relationships in HPLC method development and validation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Methods of residue analysis [fao.org]

- 4. Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Analysis of Imidocarb in Livestock and Seafood Products Using LC-MS/MS [jstage.jst.go.jp]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluation of mass spectrometric methods for detection of the anti-protozoal drug imidocarb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of imidocarb in livestock and seafood products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic determination of imidocarb in cattle kidney with cation-exchange clean-up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. RP-HPLC method for imidocarb dipropionate in injection form [wisdomlib.org]

Application Notes and Protocols: In Vitro Cultivation of Babesia Species and Evaluation of Imidocarb Dihydrochloride Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Babesiosis is a tick-borne disease caused by intraerythrocytic protozoan parasites of the genus Babesia. It affects a wide range of vertebrates, including livestock and humans, leading to significant economic losses and public health concerns. The control of babesiosis relies on tick management and the use of babesiacidal drugs. Imidocarb, a carbanilide derivative, is a widely used antiprotozoal agent for the treatment and prophylaxis of babesiosis in animals. Understanding its efficacy against different Babesia species is crucial for effective treatment strategies. The in vitro cultivation of Babesia parasites provides a valuable platform for studying parasite biology, host-parasite interactions, and for high-throughput screening of potential therapeutic agents like Imidocarb dihydrochloride monohydrate.

These application notes provide detailed protocols for the in vitro cultivation of several medically and veterinarily important Babesia species and for assessing the in vitro susceptibility of these parasites to this compound.

Data Presentation: In Vitro Efficacy of this compound against Babesia Species

The following table summarizes the 50% inhibitory concentration (IC50) values of Imidocarb (presented as Imidocarb dipropionate in the studies) against various Babesia species, providing a comparative overview of its in vitro potency.

| Babesia Species | Drug | IC50 | Starting Parasitemia (%) | Reference |

| Babesia bovis | Imidocarb dipropionate | 117.3 nM | 1 | [1] |

| Babesia bigemina | Imidocarb dipropionate | 61.5 nM | 2 | [2][3] |

| Babesia bigemina (in combination with ELQ-316) | Imidocarb dipropionate + ELQ-316 | 9.2 nM | 2 | [2][3] |

Experimental Protocols

Protocol 1: General In Vitro Cultivation of Babesia Species

The continuous in vitro cultivation of Babesia species relies on providing a suitable environment for the parasites to invade and multiply within erythrocytes. The microaerophilous stationary phase (MASP) culture system is a commonly used method.[4]

Materials:

-

Babesia-infected erythrocytes (cryopreserved or from an infected animal)

-

Uninfected erythrocytes from a suitable host (e.g., bovine, equine, human)

-

Serum (e.g., heat-inactivated fetal bovine serum, horse serum, adult bovine serum)[5][6][7]

-

Gentamicin or other antibiotics

-

24-well or 96-well culture plates

-

Humidified incubator with a controlled atmosphere (e.g., 5% CO2, 2-5% O2, 90-93% N2)[7]

-

Giemsa stain

Procedure:

-

Preparation of Culture Medium: Supplement the chosen basal medium with 20-40% serum and antibiotics. For example, RPMI 1640 can be supplemented with 20% heat-inactivated fetal calf serum.[5]

-

Initiation of Culture:

-

Thaw cryopreserved infected erythrocytes or use fresh blood from an infected animal.

-

Wash the erythrocytes with culture medium.

-

Prepare a suspension of infected and uninfected erythrocytes in the complete culture medium to achieve a desired starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 5%).

-

-

Incubation:

-

Dispense the erythrocyte suspension into culture plates.

-

Incubate at 37°C in a humidified, low-oxygen atmosphere.[7]

-

-

Maintenance of Culture:

-

Monitor the parasite growth daily by preparing thin blood smears from the culture, staining with Giemsa, and examining under a microscope.

-

Change the culture medium daily or every other day by carefully aspirating the supernatant and adding fresh, pre-warmed medium.

-

Subculture the parasites every 2-4 days when the parasitemia reaches a desired level (e.g., 5-10%) by diluting the infected erythrocyte suspension with fresh, uninfected erythrocytes and complete medium.

-

Protocol 2: In Vitro Drug Susceptibility Assay for Babesia Species against this compound

This protocol describes a method to determine the IC50 of this compound against Babesia species in an in vitro culture system.

Materials:

-

Continuously cultured Babesia parasites (as described in Protocol 1)

-

This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

Complete culture medium

-

Uninfected erythrocytes

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain or materials for Giemsa staining and microscopy

-

Fluorometer or microscope

Procedure:

-

Preparation of Drug Dilutions: Prepare a series of 2-fold dilutions of this compound in complete culture medium.

-

Assay Setup:

-

In a 96-well plate, add the drug dilutions to triplicate wells.

-

Include control wells with culture medium only (no drug) and wells with uninfected erythrocytes as a background control.

-

Add the parasite culture with a starting parasitemia of 1-2% and a final hematocrit of 5% to all wells (except the uninfected erythrocyte control).[1][2]

-

-